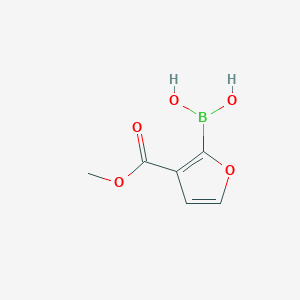

(3-(Methoxycarbonyl)furan-2-yl)boronic acid

Description

BenchChem offers high-quality (3-(Methoxycarbonyl)furan-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Methoxycarbonyl)furan-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methoxycarbonylfuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO5/c1-11-6(8)4-2-3-12-5(4)7(9)10/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVVEQXVFDXEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CO1)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675110 | |

| Record name | [3-(Methoxycarbonyl)furan-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868286-61-7 | |

| Record name | [3-(Methoxycarbonyl)furan-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-(Methoxycarbonyl)furan-2-yl)boronic acid chemical properties

An In-depth Technical Guide to (3-(Methoxycarbonyl)furan-2-yl)boronic acid: Properties, Reactivity, and Applications

Foreword

The incorporation of heterocyclic scaffolds into drug candidates and functional materials is a cornerstone of modern chemical research. Among these, the furan ring system offers a unique combination of aromaticity, polarity, and hydrogen bonding capability. When functionalized with a boronic acid group, specifically at the C2 position, it becomes a versatile building block for carbon-carbon bond formation. This guide provides a comprehensive technical overview of (3-(Methoxycarbonyl)furan-2-yl)boronic acid, a specialized reagent that combines the reactivity of a boronic acid with the distinct electronic and steric properties of a 3-substituted furan. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this molecule's potential in their work. We will delve into its core chemical properties, explore its reactivity with a focus on palladium-catalyzed cross-coupling, provide validated protocols, and discuss its broader applications.

Core Physicochemical Properties

(3-(Methoxycarbonyl)furan-2-yl)boronic acid is a stable, yet reactive, organoboron compound. Its utility in synthesis is directly linked to its fundamental physical and chemical characteristics. These properties dictate storage, handling, and reaction conditions.

Structural and General Data

The molecule consists of a furan ring substituted at the 2-position with a boronic acid group [-B(OH)₂] and at the 3-position with a methoxycarbonyl group [-C(O)OCH₃]. This specific substitution pattern influences the electronic nature of the furan ring and the reactivity of the boronic acid moiety.

| Property | Value | Source(s) |

| CAS Number | 868286-61-7 | [][2][3] |

| Molecular Formula | C₆H₇BO₅ | [][3][4] |

| Molecular Weight | 169.93 g/mol | [][3][4] |

| Canonical SMILES | B(C1=C(C=CO1)C(=O)OC)(O)O | [] |

| Appearance | Typically a white to off-white or pale cream solid (powder or crystals) | [5] |

| Synonyms | [3-(methoxycarbonyl)-2-furyl]boronic acid, 3-Carbomethoxy-2-furylboronic acid | [4] |

Stability and Storage

Proper storage is critical for maintaining the integrity and reactivity of boronic acids. Like many of its class, (3-(Methoxycarbonyl)furan-2-yl)boronic acid is susceptible to environmental conditions.

-

Storage Conditions : The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3] It is recommended to store it in a freezer at temperatures under -20°C.[3]

-

Hygroscopicity : Boronic acids are often hygroscopic and can absorb atmospheric moisture.[6][7] This can affect the accuracy of weighing and the stoichiometry of reactions.

-

Boroxine Formation : A key aspect of boronic acid chemistry is the potential for reversible dehydration to form a cyclic anhydride trimer known as a boroxine. This process is often in equilibrium with the monomeric boronic acid, especially upon heating or under vacuum. While boroxines are also active in many coupling reactions, their presence can complicate characterization and stoichiometry. Storing the compound in a dry, cold environment minimizes boroxine formation.

Synthesis Pathway

The most common and logical synthetic route to (3-(Methoxycarbonyl)furan-2-yl)boronic acid starts from a halogenated furan precursor. This approach leverages well-established organometallic methodologies to introduce the boronic acid functionality with high regioselectivity.

Recommended Synthetic Workflow

The synthesis typically proceeds via a lithium-halogen exchange from methyl 2-bromofuran-3-carboxylate, followed by electrophilic trapping with a borate ester.[4] This method is favored due to the commercial availability of the starting bromo-furan and the high efficiency of the borylation step.

Caption: General synthesis workflow for (3-(Methoxycarbonyl)furan-2-yl)boronic acid.

Causality in Experimental Design

-

Choice of Base : Strong organolithium bases like n-butyllithium (n-BuLi) are required to perform the lithium-halogen exchange on the electron-rich furan ring. The reaction is conducted at very low temperatures (-78 °C) to prevent side reactions, such as decomposition of the thermally sensitive furan-lithium intermediate.

-

Borylating Agent : Trialkyl borates, such as triisopropyl borate, are used as the electrophile to "trap" the aryl lithium species. Their bulky alkyl groups prevent the addition of a second equivalent of the organolithium reagent to the boron center.

-

Aqueous Workup : The final step is a simple acidic hydrolysis, which protonates the alkoxides to liberate the two hydroxyl groups of the boronic acid. This step must be carefully controlled to avoid protodeboronation (cleavage of the C-B bond).

Chemical Reactivity and Protocols

The primary utility of (3-(Methoxycarbonyl)furan-2-yl)boronic acid lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is one of the most powerful and widely used methods for constructing biaryl and hetero-biaryl linkages.[9]

The Suzuki-Miyaura Coupling Mechanism

The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Pillars:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (R¹-X) bond, forming a Pd(II) intermediate.[10]

-

Transmetalation : The organoboronic acid (R²) must be activated by a base to form a more nucleophilic borate species (e.g., [R²-B(OH)₃]⁻).[8] This borate then transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.

-

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[10]

Reactivity Considerations for a Furan Boronic Acid

-

Protodeboronation : Furan-2-boronic acids are known to be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water or alcohol) before cross-coupling can occur.[11] This is a significant challenge that can lead to low yields.

-

Mitigation Strategies : To minimize protodeboronation, reaction conditions must be carefully chosen. This often involves:

-

Using milder bases (e.g., K₂CO₃, Cs₂CO₃) instead of strong hydroxides.

-

Employing anhydrous solvents or aqueous-organic solvent mixtures where the pH is controlled.

-

Using a catalyst system with bulky, electron-rich phosphine ligands that promote rapid oxidative addition and reductive elimination, thus outcompeting the protodeboronation pathway.[12]

-

-

Electronic Effects : The electron-withdrawing methoxycarbonyl group at the 3-position can influence the nucleophilicity of the furan ring and the rate of transmetalation. This effect must be considered when selecting coupling partners and reaction conditions.

Sample Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling (3-(Methoxycarbonyl)furan-2-yl)boronic acid with a generic aryl bromide.

Objective: Synthesize Methyl 2-(4-methoxyphenyl)furan-3-carboxylate.

Materials:

-

(3-(Methoxycarbonyl)furan-2-yl)boronic acid (1.0 eq)

-

4-Bromoanisole (1.1 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.08 eq) or a more specialized ligand like SPhos.

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

Procedure:

-

Vessel Preparation : To a flame-dried Schlenk flask, add (3-(Methoxycarbonyl)furan-2-yl)boronic acid, 4-bromoanisole, and potassium carbonate.

-

Catalyst Addition : In a separate vial, pre-mix the palladium(II) acetate and the phosphine ligand. Add this catalyst mixture to the Schlenk flask.

-

Inert Atmosphere : Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) species that forms in situ.

-

Solvent Addition : Add the degassed dioxane/water solvent mixture via syringe.

-

Reaction : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours.

-

Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup : Upon completion, cool the reaction to room temperature. Add brine and extract the mixture with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by column chromatography on silica gel to yield the final product.

-

Characterization : Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Development

The true value of (3-(Methoxycarbonyl)furan-2-yl)boronic acid is its role as a key intermediate in the synthesis of complex molecules with potential biological activity or unique material properties.[13]

Medicinal Chemistry

Boron-containing compounds, particularly boronic acids, have gained significant traction in medicinal chemistry, shedding an old reputation for toxicity.[14][15] This reagent serves as a handle to introduce the 3-(methoxycarbonyl)furan-2-yl moiety into larger molecular scaffolds.

-

Bioisostere : The furan ring is a common bioisostere for phenyl rings, offering different electronic properties and metabolic stability.

-

Scaffold for Biologically Active Molecules : The 2,3-disubstituted furan core can be found in various natural products and pharmacologically active compounds.[9] This boronic acid provides a direct route to synthesize analogues for structure-activity relationship (SAR) studies. For example, it can be used to build inhibitors of enzymes like proteasomes or histone deacetylases.[13][16]

Materials Science

The furan ring can be incorporated into conjugated polymers and organic electronic materials. The Suzuki coupling is a primary method for creating the C-C bonds necessary for these extended π-systems. This specific reagent could be used to synthesize materials with tailored electronic or optical properties.

Safety and Handling

As with all chemical reagents, proper safety protocols must be followed when handling organoboronic acids.

| Hazard Category | Precautionary Measures and PPE | Source(s) |

| Inhalation | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or a chemical fume hood. | [6][17] |

| Skin Contact | Causes skin irritation. Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling. | [6][17] |

| Eye Contact | Causes serious eye irritation. Wear tight-sealing safety goggles or a face shield. Ensure an eyewash station is nearby. | [6][17] |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. | [17] |

| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep container tightly closed under an inert atmosphere. | [3][6] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [6][17] |

Conclusion

(3-(Methoxycarbonyl)furan-2-yl)boronic acid is a highly functionalized and valuable building block for synthetic chemistry. Its primary application in Suzuki-Miyaura cross-coupling allows for the efficient construction of complex molecular architectures containing a 2,3-disubstituted furan motif. While its use requires careful consideration of reaction conditions to mitigate challenges like protodeboronation, its potential for accelerating research in drug discovery and materials science is significant. By understanding its fundamental properties, reactivity, and handling requirements, researchers can effectively unlock the synthetic potential of this versatile reagent.

References

-

(3-(Methoxycarbonyl)furan-2-yl)boronic acid . Angene. [Link]

-

(3-methoxycarbonylfuran-2-yl)boronic acid . GlobalChemMall. [Link]

-

Safety Data Sheet: Phenylboronic acid . Carl ROTH. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . National Center for Biotechnology Information (PMC). [Link]

-

3-Formylfuran-2-boronic acid . PubChem, National Center for Biotechnology Information. [Link]

-

Reactivity of Furan . YouTube. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . PubMed, National Center for Biotechnology Information. [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates . National Center for Biotechnology Information (PMC). [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . ResearchGate. [Link]

-

Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene . Pharmaguideline. [Link]

-

Furan-2-boronic acid . PubChem, National Center for Biotechnology Information. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . MDPI. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

B-Alkyl Suzuki Couplings . Macmillan Group, Princeton University. [Link]

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

-

Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media . MDPI. [Link]

-

11B NMR Chemical Shifts . San Diego State University. [Link]

-

Supporting Information . The Royal Society of Chemistry. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations . ACS Publications. [Link]

Sources

- 2. Angene - (3-(Methoxycarbonyl)furan-2-yl)boronic acid | 868286-61-7 | MFCD12025980 | AG003I8K [japan.angenechemical.com]

- 3. 868286-61-7|(3-(Methoxycarbonyl)furan-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 4. globalchemmall.com [globalchemmall.com]

- 5. Furan-2-boronic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to (3-(Methoxycarbonyl)furan-2-yl)boronic acid (CAS 868286-61-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (3-(Methoxycarbonyl)furan-2-yl)boronic acid, a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for its use in research and development.

Introduction: The Significance of Substituted Furan Boronic Acids

(3-(Methoxycarbonyl)furan-2-yl)boronic acid belongs to the class of heteroaryl boronic acids, which are pivotal reagents in synthetic organic chemistry. The furan scaffold is a common motif in a wide array of biologically active compounds, including natural products and pharmaceuticals.[1][2][3][4] The introduction of a boronic acid moiety at the 2-position and a methoxycarbonyl group at the 3-position of the furan ring creates a versatile building block with distinct electronic and steric properties. This substitution pattern allows for regioselective functionalization, making it a valuable tool for constructing complex molecular architectures.

Boronic acids are widely recognized for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[5] Beyond their utility in coupling reactions, boronic acids are also being explored as pharmacophores in their own right, with several boronic acid-containing drugs approved by the FDA.[6] The unique ability of the boronic acid group to form reversible covalent bonds with diols and its role as a bioisostere for carboxylic acids contribute to its growing importance in drug design.[6]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. Below is a summary of the available data for (3-(Methoxycarbonyl)furan-2-yl)boronic acid.

| Property | Value | Source |

| CAS Number | 868286-61-7 | [] |

| Molecular Formula | C₆H₇BO₅ | [] |

| Molecular Weight | 169.93 g/mol | [] |

| Appearance | White to off-white solid (predicted) | Inferred from related compounds |

| Melting Point | Not available. For comparison, 3-furanylboronic acid melts at 139-144 °C (dec.).[8] | |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMF, and DMSO. Limited solubility in nonpolar solvents and water. | General knowledge of boronic acids |

| Storage | Store in an inert atmosphere, in a freezer under -20°C.[9] | [9] |

Spectroscopic Characterization (Predicted):

-

¹H NMR (predicted):

-

Signals corresponding to the two furan protons.

-

A singlet for the methoxy group protons.

-

A broad singlet for the B(OH)₂ protons.

-

-

¹³C NMR (predicted):

-

Signals for the four furan ring carbons.

-

A signal for the methoxy carbon.

-

A signal for the carbonyl carbon of the ester.

-

Synthesis of (3-(Methoxycarbonyl)furan-2-yl)boronic acid

The synthesis of (3-(Methoxycarbonyl)furan-2-yl)boronic acid can be logically approached from its corresponding halo-furan precursor, methyl 2-bromofuran-3-carboxylate . Two primary synthetic strategies are viable: lithium-halogen exchange followed by borylation, and palladium-catalyzed Miyaura borylation.

Synthesis of the Precursor: Methyl 2-bromofuran-3-carboxylate

Step-by-step Methodology (Proposed):

-

Oxidation of 3-bromofuran-2-carbaldehyde: Commercially available 3-bromofuran-2-carbaldehyde can be oxidized to 3-bromofuran-2-carboxylic acid using a mild oxidizing agent like sodium chlorite.[13]

-

Esterification: The resulting carboxylic acid can be converted to the methyl ester using standard esterification conditions, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by reaction with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.[14]

Conversion to (3-(Methoxycarbonyl)furan-2-yl)boronic acid

Method A: Lithium-Halogen Exchange followed by Borylation

This method involves the reaction of the aryl bromide with an organolithium reagent at low temperature to generate an aryllithium intermediate, which is then quenched with a borate ester.[15][16][17][18]

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of methyl 2-bromofuran-3-carboxylate in anhydrous THF.

-

Lithium-Halogen Exchange: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for a specified time to ensure complete lithium-halogen exchange.

-

Borylation: A solution of triisopropyl borate in anhydrous THF is then added dropwise to the aryllithium solution, again maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for a period and then allowed to warm to room temperature.

-

Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield (3-(Methoxycarbonyl)furan-2-yl)boronic acid.

Caption: Lithiation-Borylation Synthesis Workflow.

Method B: Palladium-Catalyzed Miyaura Borylation

This method involves the palladium-catalyzed cross-coupling of the aryl bromide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[3][4][19][20][21]

Experimental Protocol:

-

Reaction Setup: A Schlenk flask is charged with methyl 2-bromofuran-3-carboxylate, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction: Anhydrous solvent (e.g., dioxane or DMF) is added, and the reaction mixture is heated to the desired temperature (typically 80-100 °C) with stirring for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Workup and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup and extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting boronate ester can be hydrolyzed to the boronic acid or used directly in subsequent reactions.

Caption: Palladium-Catalyzed Miyaura Borylation Workflow.

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary application of (3-(Methoxycarbonyl)furan-2-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction to form biaryl and heteroaryl structures. The presence of the methoxycarbonyl group, an electron-withdrawing group, can influence the reactivity of the boronic acid.

General Suzuki-Miyaura Protocol:

-

Reaction Setup: In a suitable flask, combine (3-(Methoxycarbonyl)furan-2-yl)boronic acid (typically 1.1-1.5 equivalents), the aryl or heteroaryl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst with a Buchwald-type ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF). Degas the mixture by bubbling an inert gas through it or by freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to the appropriate temperature (usually 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Applications in Drug Discovery:

The 3-(methoxycarbonyl)furan-2-yl moiety can be incorporated into lead compounds to explore structure-activity relationships (SAR). The furan ring can act as a bioisosteric replacement for a phenyl ring, potentially improving metabolic stability or altering binding interactions. The ester group provides a handle for further functionalization, for example, through hydrolysis to the corresponding carboxylic acid, which can then be converted to amides or other derivatives to modulate physicochemical properties and target engagement.

Safety and Handling

Boronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: As recommended, store in a cool, dry place under an inert atmosphere to prevent degradation.[9] Boronic acids can be susceptible to protodeboronation, especially under acidic or basic conditions.

Conclusion

(3-(Methoxycarbonyl)furan-2-yl)boronic acid is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its synthesis from readily available precursors via established methodologies such as lithiation-borylation or palladium-catalyzed borylation makes it an accessible reagent for research laboratories. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for introducing the substituted furan motif, enabling the exploration of novel chemical space in drug discovery and development.

References

Sources

- 1. ekwan.github.io [ekwan.github.io]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 8. 3-呋喃硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. Chapter 29 – Review – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Bromofuran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 14. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 16. Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ethz.ch [ethz.ch]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. researchgate.net [researchgate.net]

- 21. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Synthesis of (3-(Methoxycarbonyl)furan-2-yl)boronic acid from Methyl 2-bromofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Furan Boronic Acids

Furan-containing molecules are privileged scaffolds in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The introduction of a boronic acid moiety onto the furan ring, particularly in a regiocontrolled manner, unlocks a vast potential for further molecular elaboration, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive, in-depth exploration of the synthesis of (3-(Methoxycarbonyl)furan-2-yl)boronic acid, a valuable building block for the synthesis of complex molecules in drug discovery and development. As a Senior Application Scientist, this document is structured to provide not just a protocol, but a deep understanding of the underlying chemical principles and practical considerations necessary for successful and reproducible synthesis.

Reaction Overview: A Strategic Approach to Furan Functionalization

The transformation of methyl 2-bromofuran-3-carboxylate to (3-(Methoxycarbonyl)furan-2-yl)boronic acid is a classic example of a halogen-metal exchange reaction followed by electrophilic trapping. This two-step, one-pot procedure is a cornerstone of modern organometallic chemistry for the formation of carbon-boron bonds.

The overall transformation can be summarized as follows:

Figure 1: Overall synthetic strategy.

This guide will dissect each stage of this process, providing both the "how" and the "why" behind each experimental choice, ensuring a robust and reproducible outcome.

Mechanistic Insights: The Chemistry Behind the Transformation

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The synthesis proceeds through three key stages:

Step 1: Halogen-Lithium Exchange

The reaction is initiated by the addition of n-butyllithium (n-BuLi), a strong organolithium base, to the starting material, methyl 2-bromofuran-3-carboxylate. At the cryogenic temperature of -78 °C, n-BuLi selectively undergoes a halogen-lithium exchange with the bromine atom at the C2 position of the furan ring. This is a kinetically controlled process that is significantly faster than nucleophilic attack at the ester carbonyl or deprotonation of the furan ring protons.

The extreme cold is crucial to prevent side reactions, such as the degradation of the highly reactive organolithium intermediate. Tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the lithium cation, stabilizing the organolithium species.

Figure 4: Detailed experimental workflow.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add methyl 2-bromofuran-3-carboxylate (2.05 g, 10.0 mmol).

-

Dissolution and Cooling: Add anhydrous THF (50 mL) via cannula and stir to dissolve the starting material. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to a pale yellow or orange may be observed.

-

Stirring: Stir the reaction mixture at -78 °C for 30 minutes to ensure complete halogen-lithium exchange.

-

Borylation: Add triisopropyl borate (2.76 mL, 12.0 mmol) dropwise via syringe over 15 minutes, again maintaining the internal temperature below -70 °C.

-

Reaction Completion: Stir the reaction mixture at -78 °C for an additional hour.

-

Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight with stirring.

-

Quenching and Acidification: Carefully quench the reaction by the slow, dropwise addition of 2 M hydrochloric acid (~20 mL) with vigorous stirring until the aqueous phase is acidic (pH ~2, check with pH paper).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

-

Purification: Recrystallize the crude product from a minimal amount of a hot hexanes/diethyl ether mixture to afford (3-(Methoxycarbonyl)furan-2-yl)boronic acid as a white to off-white solid.

Characterization of (3-(Methoxycarbonyl)furan-2-yl)boronic acid

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.35 (s, 2H, -B(OH)₂), 7.95 (d, J = 1.8 Hz, 1H, furan-H5), 6.70 (d, J = 1.8 Hz, 1H, furan-H4), 3.80 (s, 3H, -OCH₃). |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 163.5 (C=O), 150.0 (C5), 125.0 (C3), 118.0 (C4), 52.0 (-OCH₃). The carbon attached to boron (C2) may not be observed or may be very broad due to quadrupolar relaxation. |

| Mass Spec (ESI-) | m/z calculated for C₆H₆BO₅⁻ [M-H]⁻: 169.03; found: 169.03. |

| Melting Point | Expected to be in the range of 130-140 °C (with decomposition). |

Critical Parameters and Field-Proven Insights

The Importance of Anhydrous and Inert Conditions

Organolithium reagents are extremely sensitive to moisture and oxygen. The presence of even trace amounts of water will quench the n-BuLi, leading to incomplete reaction and lower yields. Similarly, oxygen can react with the organolithium intermediate. Therefore, it is imperative to use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas throughout the reaction.

Temperature Control: The Key to Selectivity

Maintaining a low temperature (-78 °C) is critical for the success of this reaction. At higher temperatures, n-BuLi can act as a nucleophile and attack the ester carbonyl group, leading to unwanted side products. Furthermore, the 2-lithiofuran intermediate is thermally unstable and will decompose if the temperature is not strictly controlled.

Stoichiometry of Reagents

A slight excess of n-butyllithium (1.1 equivalents) is used to ensure complete consumption of the starting bromide. A similar excess of triisopropyl borate (1.2 equivalents) is used to efficiently trap the organolithium intermediate. Using a large excess of the borate ester is generally not necessary and can complicate the workup.

Purification Strategy

Boronic acids can be challenging to purify by silica gel chromatography due to their polar nature and potential for decomposition on the acidic silica surface. Recrystallization is often the preferred method for obtaining high-purity material. A mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like diethyl ether) is often effective. For more challenging purifications, a two-phase extraction can be employed. Boronic acids are weakly acidic and can be extracted into a basic aqueous phase (e.g., dilute NaOH), washed with an organic solvent to remove non-acidic impurities, and then re-acidified and extracted back into an organic solvent.

[1]### 5. Safety Considerations

-

n-Butyllithium: n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It also reacts violently with water. It should only be handled by trained personnel in a fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, must be worn. A Class D fire extinguisher (for combustible metals) should be readily available.

-

Cryogenic Temperatures: The use of a dry ice/acetone bath involves handling extremely cold materials. Cryogenic gloves should be worn to prevent cold burns.

-

Solvents: Diethyl ether and hexanes are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

Conclusion: A Gateway to Molecular Complexity

The synthesis of (3-(Methoxycarbonyl)furan-2-yl)boronic acid from methyl 2-bromofuran-3-carboxylate is a robust and reliable procedure that provides access to a highly versatile building block for organic synthesis. By understanding the underlying mechanistic principles and adhering to the critical experimental parameters outlined in this guide, researchers can confidently and reproducibly synthesize this valuable compound. The ability to introduce the boronic acid functionality onto the furan scaffold in a regioselective manner opens up a myriad of possibilities for the construction of complex molecular architectures, ultimately accelerating the pace of innovation in drug discovery and materials science.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

- Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.

-

n-Butyllithium. (n.d.). Wikipedia. Retrieved from [Link]

-

Triisopropyl borate. (n.d.). PubChem. Retrieved from [Link]

-

(3-(methoxycarbonyl)furan-2-yl)boronic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to (3-(Methoxycarbonyl)furan-2-yl)boronic acid

A Core Reagent for Innovations in Research and Development

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical compound (3-(Methoxycarbonyl)furan-2-yl)boronic acid. It aims to provide a deep understanding of its structure, nomenclature, and physical and chemical properties. This document is designed to support the strategic application of this versatile reagent in complex organic synthesis and medicinal chemistry projects.

Part 1: Core Directive: Structure and Nomenclature

The precise identification and characterization of a chemical entity are foundational to its successful application. This section provides a detailed analysis of the nomenclature and structural features of (3-(Methoxycarbonyl)furan-2-yl)boronic acid.

The compound is systematically named (3-methoxycarbonylfuran-2-yl)boronic acid according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[] This name explicitly defines the molecular architecture:

-

Furan: The core of the molecule is a five-membered aromatic heterocycle containing one oxygen atom.

-

( ...-2-yl): This indicates that the primary functional group, the boronic acid, is attached to the carbon atom at the 2-position of the furan ring.

-

3-(Methoxycarbonyl): A methoxycarbonyl group (-COOCH₃) is substituted at the 3-position of the furan ring.

-

boronic acid: This specifies the presence of the -B(OH)₂ functional group.

Key identifiers for this compound are:

| Identifier | Value |

| CAS Number | 868286-61-7[][2][3] |

| Molecular Formula | C₆H₇BO₅[][2][3] |

| Molecular Weight | 169.93 g/mol [3][4] |

| Canonical SMILES | B(C1=C(C=CO1)C(=O)OC)(O)O[] |

| InChI Key | JIWRHUMUTXVIDT-UHFFFAOYSA-N[4] |

The two-dimensional structure of (3-(Methoxycarbonyl)furan-2-yl)boronic acid is depicted below. This representation is crucial for understanding the spatial arrangement of its functional groups and predicting its reactivity.

Figure 1: 2D structure of (3-(Methoxycarbonyl)furan-2-yl)boronic acid.

The furan ring is an electron-rich aromatic system, while the methoxycarbonyl group at the C3 position and the boronic acid group at the C2 position are both electron-withdrawing. This electronic profile is a key determinant of the compound's reactivity in cross-coupling reactions and other transformations.

A summary of the known physical and chemical properties is provided below. These properties are essential for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Source |

| Appearance | White to off-white solid | Typical for boronic acids |

| Purity | ≥95% | [5] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [3] |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. | General knowledge |

Note: Detailed experimental data for properties such as melting point and boiling point are not consistently available in public literature, which is common for specialized reagents. Researchers should handle the compound with care, assuming it may decompose at elevated temperatures.

This foundational understanding of the structure and nomenclature of (3-(Methoxycarbonyl)furan-2-yl)boronic acid is the first step towards its effective utilization. The subsequent sections of this guide will build upon this knowledge to explore its synthesis, reactivity, and applications in greater detail.

Sources

- 2. Angene - (3-(Methoxycarbonyl)furan-2-yl)boronic acid | 868286-61-7 | MFCD12025980 | AG003I8K [japan.angenechemical.com]

- 3. 868286-61-7|(3-(Methoxycarbonyl)furan-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 4. Buy (4-(Methoxycarbonyl)furan-2-yl)boronic acid [smolecule.com]

- 5. 3-Furanylboronic acid = 95.0 55552-70-0 [sigmaaldrich.com]

An In-Depth Technical Guide to (3-(Methoxycarbonyl)furan-2-yl)boronic acid: Synthesis, Characterization, and Application

Abstract

(3-(Methoxycarbonyl)furan-2-yl)boronic acid is a valuable heterocyclic building block in modern synthetic chemistry, particularly for drug discovery and materials science. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the construction of complex biaryl and heteroaryl structures. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis via Miyaura borylation, and a practical guide to its application in Suzuki-Miyaura cross-coupling. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring that researchers can not only replicate but also adapt these methodologies for their specific research needs.

Core Molecular and Physical Properties

(3-(Methoxycarbonyl)furan-2-yl)boronic acid, registered under CAS Number 868286-61-7, is a stable, solid organic compound.[][2][3] Its fundamental properties are crucial for stoichiometric calculations, analytical characterization, and understanding its reactivity.

| Property | Value | Source(s) |

| Chemical Name | (3-(Methoxycarbonyl)furan-2-yl)boronic acid | [4] |

| Synonyms | 3-(Methoxycarbonyl)furan-2-boronic acid, [3-(methoxycarbonyl)-2-furyl]boronic acid | [4] |

| CAS Number | 868286-61-7 | [][2][3][4] |

| Molecular Formula | C₆H₇BO₅ | [][2][4] |

| Molecular Weight | 169.93 g/mol | [2][4] |

| Appearance | Typically a white to off-white powder | [5] |

| Storage | Store in an inert atmosphere, preferably refrigerated (-20°C) to prevent degradation. | [2] |

Synthesis via Miyaura Borylation: A Mechanistic Approach

The most common and efficient method for synthesizing aryl and heteroaryl boronic esters is the Miyaura borylation reaction. This palladium-catalyzed process involves the cross-coupling of an aryl halide with a diboron reagent. For (3-(Methoxycarbonyl)furan-2-yl)boronic acid, the logical precursor is methyl 2-bromofuran-3-carboxylate.[4]

The overall transformation is as follows:

Caption: The catalytic cycle of the Miyaura borylation reaction.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of methyl 2-bromofuran-3-carboxylate to form a Pd(II) intermediate. This is often the rate-limiting step.

-

Transmetalation : The crucial C-B bond-forming step. A base, typically potassium acetate (KOAc), is not strong enough to deprotonate the diboron reagent but instead forms an acetato-palladium complex. [6]This facilitates the exchange of the acetate ligand for the boryl group from B₂pin₂, a process driven by the high oxophilicity of boron. [6]The choice of a mild base like KOAc is critical to prevent the subsequent Suzuki-Miyaura coupling of the newly formed boronate ester with unreacted starting material. [6]3. Reductive Elimination : The final step where the desired aryl boronate ester is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

Protocol: Synthesis of (3-(Methoxycarbonyl)furan-2-yl)boronic acid Pinacol Ester

Materials:

-

Methyl 2-bromofuran-3-carboxylate (1.0 eq)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (2-3 mol%)

-

Potassium Acetate (KOAc), anhydrous (3.0 eq)

-

Anhydrous 1,4-Dioxane or DMSO

Procedure:

-

Inert Atmosphere Setup : To a flame-dried Schlenk flask, add methyl 2-bromofuran-3-carboxylate, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.

-

Evacuation and Backfill : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as oxygen can deactivate the palladium catalyst.

-

Solvent Addition : Add anhydrous dioxane (or DMSO) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

-

Reaction : Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting bromide. Reaction times typically range from 2 to 24 hours.

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or another suitable organic solvent and filter through a pad of Celite to remove palladium residues and inorganic salts.

-

Purification : Concentrate the filtrate under reduced pressure. The resulting crude boronate ester can often be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Hydrolysis to Boronic Acid

The resulting pinacol ester is often used directly in subsequent reactions. If the free boronic acid is required, the ester can be hydrolyzed. A common method involves stirring the pinacol ester with an aqueous acid (e.g., 2M HCl) in a solvent like THF or acetone, followed by extraction.

Application in Suzuki-Miyaura Cross-Coupling

(3-(Methoxycarbonyl)furan-2-yl)boronic acid is an ideal coupling partner for constructing C-C bonds with aryl or heteroaryl halides. The presence of the electron-withdrawing methoxycarbonyl group can influence reactivity, potentially making transmetalation more facile compared to electron-rich analogues under certain conditions. However, furan boronic acids, in general, can be susceptible to protodeboronation (replacement of the C-B bond with C-H), especially at elevated temperatures. [7]

The Suzuki-Miyaura Catalytic Cycle

The mechanism is analogous to the borylation reaction but involves the organoboronic acid as the transmetalating agent.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Reagent Choice:

-

Base : A crucial role is played by the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). It activates the boronic acid by forming a more nucleophilic "ate" complex, [R-B(OH)₃]⁻, which dramatically accelerates the transmetalation step. [8]* Catalyst/Ligand : The choice of palladium source and phosphine ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) often accelerate the oxidative addition and reductive elimination steps, allowing for lower reaction temperatures and shorter times, which helps to minimize protodeboronation of the sensitive furan boronic acid. [7][9]* Solvent : A mixture of an organic solvent (e.g., dioxane, toluene, n-butanol) and water is common. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species. []

Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

Aryl or Heteroaryl Halide (e.g., 4-bromoanisole) (1.0 eq)

-

(3-(Methoxycarbonyl)furan-2-yl)boronic acid (or its pinacol ester) (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or a modern pre-catalyst like XPhos Pd G2 (1-2 mol%))

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

-

Solvent System (e.g., Dioxane/Water 4:1, Toluene/Ethanol/Water)

Procedure:

-

Inert Atmosphere Setup : Combine the aryl halide, the furan boronic acid, the base, and the palladium catalyst in a Schlenk tube or reaction vial.

-

Evacuation and Backfill : Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes, or perform three evacuate/backfill cycles.

-

Solvent Addition : Add the degassed solvent system via syringe.

-

Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Workup : After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Characterization and Quality Control

Confirming the identity and purity of the synthesized (3-(Methoxycarbonyl)furan-2-yl)boronic acid is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expect to see characteristic signals for the two furan protons (likely doublets), the methoxy singlet (~3.8-4.0 ppm), and a broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.

-

¹³C NMR : Will show distinct signals for the furan carbons, the ester carbonyl carbon, and the methoxy carbon. The carbon attached to the boron atom will also have a characteristic chemical shift.

-

¹¹B NMR : A broad signal between 20-35 ppm is characteristic of trigonal boronic acids.

-

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the preferred method for determining the purity of the final product.

Conclusion

(3-(Methoxycarbonyl)furan-2-yl)boronic acid stands as a potent and versatile reagent for synthetic chemists. A thorough understanding of the mechanistic underpinnings of its synthesis via Miyaura borylation and its application in Suzuki-Miyaura coupling is essential for its effective use. By carefully selecting catalysts, bases, and reaction conditions, researchers can leverage this building block to construct novel molecular architectures for a wide range of applications, from pharmaceuticals to advanced materials. The protocols and insights provided herein serve as a foundational guide for chemists aiming to incorporate this valuable compound into their synthetic programs.

References

-

GlobalChemMall. (n.d.). (3-methoxycarbonylfuran-2-yl)boronic acid. Retrieved January 20, 2026, from [Link]

-

LookChem. (n.d.). 3-(Methoxycarbonyl)furan-2-boronic acid CAS NO.868286-61-7. Retrieved January 20, 2026, from [Link]

-

Angene. (n.d.). (3-(Methoxycarbonyl)furan-2-yl)boronic acid | 868286-61-7. Retrieved January 20, 2026, from [Link]

-

MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2483. [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved January 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki-Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

Sources

- 2. 868286-61-7|(3-(Methoxycarbonyl)furan-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. Angene - (3-(Methoxycarbonyl)furan-2-yl)boronic acid | 868286-61-7 | MFCD12025980 | AG003I8K [japan.angenechemical.com]

- 4. globalchemmall.com [globalchemmall.com]

- 5. 3-(Methoxycarbonyl)furan-2-boronic acid, CasNo.868286-61-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. Methyl furan-3-carboxylate | C6H6O3 | CID 14918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Methyl furan-3-carboxylate | 13129-23-2 [m.chemicalbook.com]

A Technical Guide to the Stability and Storage of (3-(Methoxycarbonyl)furan-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Methoxycarbonyl)furan-2-yl)boronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions. However, like many boronic acids, its stability is a critical parameter that dictates its shelf-life and efficacy in chemical transformations. This guide provides a comprehensive overview of the factors influencing the stability of (3-(Methoxycarbonyl)furan-2-yl)boronic acid, recommended storage conditions, and best practices for handling to ensure its integrity for research and drug development applications. The insights presented are synthesized from established principles of boronic acid chemistry, with a focus on the unique structural attributes of this heteroaromatic compound.

Introduction: The Double-Edged Sword of Boronic Acid Reactivity

Boronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility stems from the unique electronic nature of the boronic acid moiety, which allows for facile transmetalation with transition metal catalysts.[1][2] However, the very features that impart this desirable reactivity also render them susceptible to various degradation pathways.[3]

(3-(Methoxycarbonyl)furan-2-yl)boronic acid, with its furan ring, presents a specific set of stability challenges. Heteroaryl boronic acids, particularly those with the boronic acid group at the 2-position, are known to be less stable than their aryl counterparts. This guide will delve into the mechanistic underpinnings of these instabilities and provide actionable protocols to mitigate them.

Key Factors Influencing the Stability of (3-(Methoxycarbonyl)furan-2-yl)boronic acid

The stability of (3-(Methoxycarbonyl)furan-2-yl)boronic acid is not an intrinsic constant but is rather influenced by a confluence of environmental and structural factors. Understanding these factors is paramount to preserving the compound's integrity.

Inherent Structural Considerations

The furan ring in (3-(Methoxycarbonyl)furan-2-yl)boronic acid makes it a 2-heterocyclic boronic acid. This class of boronic acids is recognized for its inherent instability.[4] The proximity of the heteroatom to the boronic acid group can influence the electronic properties and reactivity of the C-B bond, often accelerating degradation.

Major Degradation Pathways

There are three primary pathways through which (3-(Methoxycarbonyl)furan-2-yl)boronic acid can degrade:

-

Protodeboronation: This is a common degradation route for boronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[5][6][7][8][9] This process is often promoted by aqueous or protic media and can be catalyzed by acids, bases, or even transition metals.[5][6][8][9] For (3-(Methoxycarbonyl)furan-2-yl)boronic acid, this would result in the formation of methyl furan-3-carboxylate. The rate of protodeboronation is highly dependent on pH and the electronic nature of the aromatic ring.[5][9]

-

Oxidation: Boronic acids are susceptible to oxidative degradation, particularly in the presence of reactive oxygen species (ROS).[3][10][11][12][13] This pathway leads to the formation of the corresponding alcohol (a phenol in the case of aryl boronic acids) and boric acid.[11] The oxidative instability of some boronic acids at physiological pH can be comparable to that of thiols.[11][12][13]

-

Anhydride Formation (Boroxine Formation): In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered cyclic trimer called a boroxine.[1][14] While this is often a reversible process, it can complicate stoichiometry in reactions and affect the compound's physical properties.[14]

The interplay of these degradation pathways is visually summarized in the following diagram:

Recommended Storage and Handling Protocols

Given the inherent instabilities, stringent storage and handling procedures are essential to maximize the shelf-life and ensure the quality of (3-(Methoxycarbonyl)furan-2-yl)boronic acid.

Long-Term Storage

For long-term storage, the following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C or -20 °C | Reduces the rate of all degradation pathways.[15] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with oxygen and moisture, thereby inhibiting oxidation and protodeboronation. |

| Light | Protect from light | Light can potentially accelerate oxidative degradation. |

| Container | Tightly sealed, opaque container | Prevents exposure to air, moisture, and light.[16][17][18][19][20] |

Handling in the Laboratory

When handling (3-(Methoxycarbonyl)furan-2-yl)boronic acid for experimental use, adhere to the following best practices:

-

Work under an inert atmosphere: Whenever possible, handle the solid and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Use anhydrous solvents: For reactions, use freshly distilled and dry solvents to minimize protodeboronation.

-

Minimize time on the benchtop: Weigh out the required amount of the boronic acid quickly and return the main container to storage promptly.

-

Avoid incompatible substances: Keep the boronic acid away from strong oxidizing agents, strong acids, and strong bases, as these can accelerate its decomposition.[16]

Stability-Enhancing Alternatives

To circumvent the inherent instability of (3-(Methoxycarbonyl)furan-2-yl)boronic acid, consider the use of more stable derivatives that can release the active boronic acid in situ.

-

Boronate Esters: Conversion of the boronic acid to a boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, can significantly enhance stability.[4][21] These esters are generally more resistant to protodeboronation and oxidation and can be easily purified by chromatography.[4]

-

Potassium Trifluoroborate Salts: These salts are often crystalline, air-stable solids that are more robust than the corresponding boronic acids.

The decision to use a more stable derivative will depend on the specific reaction conditions and the compatibility of the protecting group with the desired transformation.

Experimental Workflow for Stability Assessment

For critical applications, it may be necessary to perform a stability study on a batch of (3-(Methoxycarbonyl)furan-2-yl)boronic acid. The following is a general protocol for such an assessment.

Step-by-Step Protocol:

-

Initial Characterization (t=0):

-

Obtain a baseline purity profile of the boronic acid batch using HPLC/UPLC.

-

Record the ¹H and ¹¹B NMR spectra to confirm the structure.

-

Use LC-MS to identify any existing minor impurities.

-

-

Sample Preparation and Storage:

-

Aliquot samples of the boronic acid into separate vials for each storage condition and time point to avoid repeated opening and closing of a single container.

-

Store the vials under the different stress conditions (e.g., refrigerated, ambient, elevated temperature, high humidity, light exposure).

-

-

Time-Point Analysis:

-

At each scheduled time point, retrieve one vial from each storage condition.

-

Re-analyze the sample using the same analytical methods as in the initial characterization.

-

-

Data Analysis:

-

Compare the purity profiles over time for each condition.

-

Identify and quantify any new peaks that appear in the chromatograms, which may correspond to degradation products.

-

Use the LC-MS and NMR data to elucidate the structures of the major degradation products.

-

Conclusion

While (3-(Methoxycarbonyl)furan-2-yl)boronic acid is a powerful synthetic intermediate, its utility is intrinsically linked to its stability. As a 2-heterocyclic boronic acid, it is prone to protodeboronation, oxidation, and boroxine formation. By implementing the stringent storage and handling protocols outlined in this guide—namely, storage at low temperatures under an inert atmosphere and protection from light and moisture—researchers can significantly mitigate these degradation pathways. For applications demanding the highest stability, the use of boronate esters or trifluoroborate salts should be considered. A thorough understanding of the chemistry of boronic acids is the foundation for their successful application in the synthesis of novel molecules that drive scientific advancement.

References

- Al-Zoubi, R. M. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.

- Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14996-15013.

- Li, M., et al. (2018). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances, 8(49), 27953-27957.

-

Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]

- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)

- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

ChemSrc. (n.d.). (3-(methoxycarbonyl)furan-2-yl)boronic acid. Retrieved from [Link]

- Rzhevskii, S. A., et al. (2020). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers, 12(11), 2548.

- Molander, G. A., & Trice, S. L. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 14(20), 5488-5491.

- Graham, B. J., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society.

- Gillis, E. P., & Burke, M. D. (2009). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 86, 1-12.

- Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.

- ANPEL. (2018).

- Snyder, H. R., Konecky, M. S., & Lennarz, W. J. (1953). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. Journal of the American Chemical Society, 75(19), 4927-4929.

- Semantic Scholar. (2021).

- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.

- Sigma-Aldrich. (2024).

- CymitQuimica. (2024).

-

Angene. (n.d.). (3-(Methoxycarbonyl)furan-2-yl)boronic acid. Retrieved from [Link]

-

Aobchem. (n.d.). (3-(Methoxycarbonyl)furan-2-yl)boronic acid. Retrieved from [Link]

- Ferreira, R. J., et al. (2020).

- ResearchGate. (2015).

-

GlobalChemMall. (n.d.). (3-methoxycarbonylfuran-2-yl)boronic acid. Retrieved from [Link]

- Graham, B. J., et al. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv.

- BLD Pharmatech. (n.d.). (7-Chloroquinolin-3-yl)

- ResearchGate. (2001).

- Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716-6717.

- CymitQuimica. (2024).

- Wang, Z., et al. (2023).

- Fisher Scientific. (2010). SAFETY DATA SHEET: 2-Methoxypyridine-3-boronic acid.

-

Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs. Retrieved from [Link]

- Thermo Fisher Scientific. (2024).

- Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed.

- Aldrich. (2025).

- Ferreira, R. J., et al. (2020).

- ResearchGate. (2016).

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Protodeboronation [organic-chemistry.org]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers [mdpi.com]

- 15. file.bldpharm.com [file.bldpharm.com]

- 16. cn.canbipharm.com [cn.canbipharm.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. apolloscientific.co.uk [apolloscientific.co.uk]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

- 21. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Handling precautions for substituted furan-2-boronic acids

An In-Depth Technical Guide to the Safe Handling of Substituted Furan-2-Boronic Acids

Abstract

Substituted furan-2-boronic acids are indispensable reagents in modern synthetic chemistry, particularly as coupling partners in palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling.[1] Their utility in the synthesis of pharmaceuticals and advanced materials is, however, counterbalanced by significant challenges related to their inherent instability.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe and effective handling of this important class of compounds. It moves beyond a simple recitation of rules to explain the chemical principles underlying the required precautions, covering chemical stability, hazard assessment, personal protective equipment, storage, operational protocols, emergency procedures, and waste disposal. By integrating field-proven insights with authoritative data, this document aims to foster a culture of safety and enhance experimental reproducibility.

The Chemist's Dilemma: Utility vs. Instability

The furan-2-boronic acid moiety is a valuable building block, but its chemical nature presents a significant handling challenge. Understanding the root causes of its instability is the first step toward mitigating the risks.

The Double-Edged Sword of Reactivity

The utility of furan-2-boronic acids stems from the reactivity of the carbon-boron bond, which readily participates in transmetalation with palladium catalysts, enabling the formation of new carbon-carbon bonds.[3] This same reactivity, however, makes the molecule susceptible to degradation through several pathways, often accelerated by the very conditions used in synthesis (heat, base, presence of metal catalysts).[2]

Key Decomposition Pathways

Researchers must be vigilant for three primary modes of decomposition:

-

Protodeboronation: This is a frequent and often undesired side reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohols), replacing the boronic acid group with a hydrogen atom.[4] This process not only consumes the starting material, leading to lower yields, but also complicates purification.[4] The reaction pH is a critical factor influencing the rate of protodeboronation.[4]

-

Oxidation: The empty p-orbital on the boron atom is susceptible to attack by nucleophilic species, including reactive oxygen species (ROS).[5] This oxidative degradation can be a significant issue, compromising the purity and integrity of the reagent.[5]

-

Anhydride Formation (Boroxines): In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable six-membered boroxine ring. While often reversible, this process complicates accurate weighing and stoichiometry calculations.

The inherent instability of 2-heterocyclic boronic acids like furan-2-boronic acid means that even under ambient, open-air benchtop conditions, significant decomposition can occur over a matter of days.[2]

Hazard Identification and Risk Assessment

While generally considered to have low acute toxicity, substituted furan-2-boronic acids are classified as hazardous chemicals that demand respectful handling.[6] All chemical products should be handled with the recognition of having "unknown hazards and toxicity".[7]

Toxicological Profile

The primary health hazards are associated with irritation and potential mutagenicity.

-

Irritation: Furan-2-boronic acids are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) upon inhalation of dust particles.[8][9][10][11]

-

Mutagenicity: Studies have shown that some boronic acids are mutagenic in bacterial assays (Ames test).[12] While the mechanism of action may not involve direct covalent binding to DNA and the direct genotoxic hazard to humans is not fully elucidated, this finding necessitates handling these compounds with appropriate caution to minimize exposure.[12]

-

Acute Toxicity: Comprehensive data on oral, dermal, and inhalation toxicity is often unavailable for specific substituted derivatives, reinforcing the need for conservative safety measures.[8][13]

GHS Hazard Classification

The typical Globally Harmonized System (GHS) classification for furan-2-boronic acid is summarized below. Users must always consult the specific Safety Data Sheet (SDS) for the particular substituted derivative they are handling.

| Hazard Class | Category | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning |

Data sourced from representative Safety Data Sheets.[8][10][11]

The Hierarchy of Controls: A Multi-Layered Safety Approach

Effective safety management relies on a layered approach, prioritizing engineering solutions over procedural controls and personal protective equipment.

Engineering Controls

-

Chemical Fume Hood: All handling of solid furan-2-boronic acids and their solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[13] This is the primary defense against inhaling hazardous dust or vapors.

-

Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed in the immediate work area.[14]

Administrative Controls

-

Standard Operating Procedures (SOPs): Laboratories must develop and implement detailed SOPs for the handling, storage, and disposal of these reagents.

-

Training: All personnel must be trained on the specific hazards outlined in the SDS and the procedures detailed in the laboratory's SOPs.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure during handling. Never wear contact lenses when handling these chemicals unless also wearing splash-proof goggles.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[8][15] | Protects eyes from dust particles and accidental splashes. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile).[16] | Prevents skin contact. Gloves must be inspected before use and changed immediately upon contamination.[7] |

| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe shoes are required. | Protects skin from accidental spills and contact.[16] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) when handling the solid compound outside of a fume hood or when dust generation is likely.[8][16] | Minimizes the risk of inhaling irritant dust particles. |

Standard Operating Procedure: From Vial to Reaction

Adherence to a strict operational protocol is crucial for both safety and experimental success.

Long-Term Storage and Inventory Management

Proper storage is critical to preserving the chemical integrity of furan-2-boronic acids.

-

Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is often recommended to slow decomposition. Avoid exposure to high heat or direct sunlight.[17][18]

-

Atmosphere: These compounds are often hygroscopic (absorb moisture from the air) and can be air-sensitive.[17][18][19] Store in tightly closed, airtight containers.[13][17] Storage under an inert atmosphere (e.g., nitrogen or argon) is best practice.[16][19] The use of desiccant packets can help prevent moisture absorption.[17]

-

Compatibility: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[18][19]

Step-by-Step Protocol: Weighing and Transferring Solid Furan-2-Boronic Acids

-

Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and free of clutter. Confirm the location of the nearest eyewash station and safety shower.

-

Don PPE: Don all required PPE as specified in Section 3.3.

-